molecular formula C7H6ClN3 B8053995 6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B8053995
M. Wt: 167.59 g/mol
InChI Key: LEXIKFRRSNDMKW-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine is a chemical compound belonging to the class of pyrazolopyridines These compounds are characterized by a fused pyrazole and pyridine ring system, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-chloropyridine with a suitable hydrazine derivative followed by cyclization. The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the pyrazolopyridine ring system.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can further be utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may act as a ligand for various receptors or enzymes, influencing biological pathways.

Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic potential. They may exhibit antitumor, anti-inflammatory, or antimicrobial properties, making them candidates for drug development.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism would vary based on the specific application and derivatives involved.

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridine

  • 4,6-Dichloro-3-methyl-2H-pyrazolo[4,3-c]pyridine

  • Pyrazolo[3,4-d]pyrimidine

Uniqueness: 6-Chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine stands out due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other pyrazolopyridines.

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Properties

IUPAC Name

6-chloro-2-methylpyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-4-5-3-9-7(8)2-6(5)10-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXIKFRRSNDMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=NC(=CC2=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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